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Compound of Interest

Compound Name: (1H-indazol-5-yl)methanol

Cat. No.: B130034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1H-
indazol-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug

discovery. The information presented herein is intended to serve as a critical reference for the

identification, characterization, and quality control of this compound in a research and

development setting.

Core Spectroscopic Data
The structural integrity and purity of (1H-indazol-5-yl)methanol (C₈H₈N₂O, Molar Mass:

148.16 g/mol ) are typically confirmed using a combination of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a

complete set of publicly available, experimentally-derived spectra for this specific isomer is

limited, data from closely related analogs and general principles of spectroscopy for indazole

derivatives allow for a reliable prediction and interpretation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of (1H-indazol-5-
yl)methanol in solution, providing detailed information about the chemical environment of each

proton and carbon atom.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons on the indazole ring, the methylene protons of the methanol group, the

hydroxyl proton, and the N-H proton of the indazole ring. The chemical shifts (δ) are influenced

by the solvent used.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals corresponding to the

eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons

from the aliphatic methylene carbon.

Table 1: Predicted NMR Spectroscopic Data for (1H-indazol-5-yl)methanol

¹H NMR

(Predicted)
Atom

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Aromatic Protons
H-3, H-4, H-6, H-

7
~7.0 - 8.2 m -

Methylene

Protons
-CH₂- ~4.6 - 4.8 s -

Hydroxyl Proton -OH Variable br s -

Imidazole Proton N-H ~13.0 br s -

¹³C NMR

(Predicted)
Atom

Chemical Shift

(δ, ppm)

Aromatic

Carbons

C3, C4, C5, C6,

C7, C7a, C3a
~110 - 142

Methylene

Carbon
-CH₂- ~60 - 65

Note: Predicted values are based on typical chemical shifts for indazole derivatives and related

structures. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of (1H-indazol-5-yl)methanol is expected to exhibit characteristic absorption bands for the O-

H, N-H, C-H, and C=C bonds.

Table 2: Predicted IR Absorption Bands for (1H-indazol-5-yl)methanol

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Alcohol) Stretching 3200 - 3600 Strong, Broad

N-H (Indazole) Stretching 3100 - 3500 Medium, Broad

C-H (Aromatic) Stretching 3000 - 3100 Medium

C-H (Aliphatic) Stretching 2850 - 3000 Medium

C=C (Aromatic) Stretching 1450 - 1600 Medium to Strong

C-O (Alcohol) Stretching 1000 - 1260 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, confirming its elemental composition. For (1H-indazol-5-yl)methanol, a soft

ionization technique such as Electrospray Ionization (ESI) is commonly used.

Table 3: Predicted Mass Spectrometry Data for (1H-indazol-5-yl)methanol

Ion Predicted m/z Description

[M+H]⁺ 149.0715 Protonated Molecular Ion

[M+Na]⁺ 171.0534 Sodium Adduct

[M-H₂O]⁺ 131.0609 Loss of Water

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data for

(1H-indazol-5-yl)methanol. These should be adapted based on the specific instrumentation

and laboratory standard operating procedures.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of (1H-indazol-5-yl)methanol in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse program.

Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

Set a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program.

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the internal standard (TMS).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

(1H-indazol-5-yl)methanol sample directly onto the ATR crystal. Ensure good contact
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between the sample and the crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of (1H-indazol-5-yl)methanol (e.g., 1-10

µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of

formic acid to promote protonation.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500 amu).

Data Analysis: Determine the m/z value of the molecular ion peak and any significant

fragment ions. High-resolution mass spectrometry can be used to confirm the elemental

composition.

Data Interpretation Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of (1H-indazol-5-yl)methanol.

Compound Synthesis & Purification

Data Interpretation & Structure Confirmation

Synthesis of (1H-indazol-5-yl)methanol

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation

Purity Assessment

Final Characterization Report

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Profile of (1H-indazol-5-yl)methanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130034#spectroscopic-data-of-1h-indazol-5-yl-
methanol-nmr-ir-mass]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b130034?utm_src=pdf-body
https://www.benchchem.com/product/b130034?utm_src=pdf-body-img
https://www.benchchem.com/product/b130034#spectroscopic-data-of-1h-indazol-5-yl-methanol-nmr-ir-mass
https://www.benchchem.com/product/b130034#spectroscopic-data-of-1h-indazol-5-yl-methanol-nmr-ir-mass
https://www.benchchem.com/product/b130034#spectroscopic-data-of-1h-indazol-5-yl-methanol-nmr-ir-mass
https://www.benchchem.com/product/b130034#spectroscopic-data-of-1h-indazol-5-yl-methanol-nmr-ir-mass
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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